molecular formula C8H13NO4 B12859849 Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate CAS No. 58505-92-3

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12859849
CAS No.: 58505-92-3
M. Wt: 187.19 g/mol
InChI Key: WOMNOMAETAVDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative featuring a 2-hydroxyethyl substituent on the nitrogen atom and a methyl ester group at the 3-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to the versatility of pyrrolidinone scaffolds in drug design, particularly for antimicrobial, anticancer, and neuroprotective applications .

Properties

CAS No.

58505-92-3

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C8H13NO4/c1-13-8(12)6-4-7(11)9(5-6)2-3-10/h6,10H,2-5H2,1H3

InChI Key

WOMNOMAETAVDMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the hydroxyethyl and carboxylate ester groups. One common method involves the esterification of 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Overview : The increasing resistance of Gram-positive pathogens and fungi to existing antibiotics has prompted research into novel antimicrobial agents. Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate derivatives have shown promise in this area.

Case Study : A study evaluated the antimicrobial activity of several derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which includes the methyl ester variant. These compounds were tested against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results demonstrated structure-dependent antimicrobial activity, with certain modifications enhancing efficacy against resistant strains .

Pathogen Activity Observed MIC (µg/mL)
Staphylococcus aureusEffective< 64
Klebsiella pneumoniaeModerate128
Candida aurisLimited> 128

Anticancer Properties

Overview : The compound has also been investigated for its potential anticancer properties, particularly against non-small cell lung cancer (NSCLC).

Case Study : In vitro studies using A549 human lung cancer cells revealed that specific derivatives of this compound exhibited significant cytotoxic effects. For instance, the incorporation of a 3,5-dichloro-2-hydroxyphenyl substituent resulted in a substantial reduction in cell viability, indicating enhanced anticancer activity .

Compound Modification Cell Viability (%) Statistical Significance (p-value)
Unmodified84.8-
3,5-Dichloro Substituent24.5< 0.0001
Benzimidazole Derivative70.3-

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and produce therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Differences:

Hydrophilicity :

  • The hydroxyethyl group in the target compound increases water solubility compared to aryl-substituted analogs (e.g., 2-hydroxyphenyl or 2-fluorophenyl derivatives), as evidenced by its sodium salt form (CID 198617) .
  • Chloro- and fluoro-substituted aryl analogs exhibit higher lipophilicity, favoring membrane permeability .

Thermal Stability :

  • Aryl-substituted derivatives (e.g., 2-hydroxyphenyl) show higher melting points (~145–150°C) due to π-π stacking and hydrogen bonding , whereas alkyl-substituted analogs (e.g., sec-butyl) lack such interactions and have lower melting points .

Biological Activity: Antimicrobial Activity: 2-Hydroxyphenyl derivatives demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC ~16 µg/mL) , while chloro-substituted analogs show enhanced potency due to electron-withdrawing effects . Anticancer Potential: Hydroxyethyl derivatives are less explored but may exhibit improved solubility for in vivo applications compared to aryl analogs .

Structural Analysis via Spectroscopy

  • ¹H-NMR :
    • The methyl ester OCH₃ group resonates at δ ~3.70 ppm across all analogs .
    • Hydroxyethyl protons (NCH₂CH₂OH) appear as multiplets at δ 3.4–4.0 ppm, distinct from aromatic protons in aryl analogs (δ 6.9–7.5 ppm) .
  • IR Spectroscopy: All compounds show strong C=O stretches at ~1738 cm⁻¹ (ester) and ~1659 cm⁻¹ (pyrrolidinone carbonyl) .

Biological Activity

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered interest in various biological studies due to its potential pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C10H15NO3
  • Molecular Weight : 199.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C(C(=O)OC)N1CC(=O)C(C1)C(=O)O)O

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, impacting metabolic pathways and cellular processes.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against a range of bacterial strains.

Microorganism Activity
Staphylococcus aureusEffective
Acinetobacter baumanniiModerate
Klebsiella pneumoniaeEffective
Pseudomonas aeruginosaModerate
Clostridioides difficileEffective
Candida aurisModerate
Aspergillus fumigatusModerate

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against multidrug-resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer effects. Studies utilizing human lung cancer cell lines (A549) revealed that the compound exhibits cytotoxicity at varying concentrations.

Concentration (µM) Cell Viability (%)
1085
2570
5050
10030

The results indicate a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

Study on Antimicrobial Properties

A study published in Pharmaceutical Research explored the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The researchers utilized a broth microdilution technique to assess activity against clinically relevant pathogens. The compound demonstrated significant inhibition of growth against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential as a therapeutic agent in treating infections caused by these bacteria .

Study on Anticancer Activity

Another research article focused on the cytotoxic effects of this compound on A549 lung cancer cells. The study found that the compound induced apoptosis in a dose-dependent manner, with higher concentrations leading to increased cell death. The mechanism was linked to the activation of caspase pathways, which are crucial in programmed cell death .

Q & A

Q. What are the common synthetic routes for Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of the corresponding diacid (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives) using methanol and a catalytic acid (e.g., H₂SO₄) under reflux . Optimization involves monitoring reaction time, temperature, and stoichiometry. For instance, reports yields of ~75% at 65°C for 12 hours. Post-synthesis purification often involves recrystallization or column chromatography. Variations in substituents (e.g., hydroxyethyl groups) may require adjusting solvent polarity or catalyst strength .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR, while the hydroxyethyl group’s protons resonate as a triplet (~δ 3.6 ppm) and a multiplet (~δ 4.0 ppm) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3200–3500 cm⁻¹ (hydroxyl O-H) confirm functional groups .
  • Elemental Analysis : Used to validate purity (>95% C, H, N composition) .

Q. What preliminary biological activities have been reported for pyrrolidinone derivatives like this compound?

  • Methodological Answer : Pyrrolidinones exhibit antioxidant and anticancer properties. For example, analogs in showed IC₅₀ values of 10–50 µM in 2D cancer cell models. Initial screening involves MTT assays, ROS scavenging tests (e.g., DPPH assay), and dose-response curves. However, activity depends on substituents; hydroxyethyl groups may enhance solubility but reduce membrane permeability .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for structurally related pyrrolidinone derivatives?

  • Methodological Answer : Diastereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis. describes using dimethyl glutamate hydrochlorides as intermediates, with diastereomeric ratios >4:1 under neutralization conditions. X-ray crystallography (e.g., SHELXL ) confirms stereochemistry. Advanced techniques like HPLC with chiral columns or NOESY NMR are critical for analyzing enantiopurity .

Q. What strategies resolve contradictions in reported biological activity data between 2D and 3D in vitro models?

  • Methodological Answer : 3D spheroid models often show reduced compound efficacy due to diffusion barriers. For example, a derivative in had a 3D IC₅₀ 5× higher than its 2D value. Experimental design should include:
  • Comparative Assays : Parallel testing in 2D monolayers vs. 3D spheroids.
  • Penetration Studies : Fluorescent tagging or mass spectrometry to quantify intracellular accumulation.
  • Microenvironment Mimicry : Incorporating extracellular matrix components (e.g., Matrigel) .

Q. How can computational methods predict the binding modes of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like NADPH oxidase (antioxidant studies) or β-tubulin (anticancer activity).
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories.
  • SAR Analysis : Correlate substituent effects (e.g., hydroxyethyl vs. benzyl groups) with activity trends from and .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low melting points (<150°C) and hygroscopicity. Strategies:
  • Solvent Screening : Use mixed solvents (e.g., DMSO/EtOH) to improve crystal growth.
  • Cryocrystallography : Flash-cooling at 100 K to stabilize crystals.
  • Refinement : SHELXL () for resolving disorder in flexible hydroxyethyl chains .

Q. How do reaction conditions influence the formation of byproducts during esterification?

  • Methodological Answer : Common byproducts include hydrolyzed acids or dimerized species. Mitigation involves:
  • Acid Catalyst Control : H₂SO₄ (0.5–1.0 eq.) minimizes over-esterification.
  • Moisture Exclusion : Use molecular sieves or anhydrous solvents.
  • LC-MS Monitoring : Identify byproducts early (e.g., m/z +18 for hydrates) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for similar pyrrolidinone derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example, the lactam NH in DMSO-d₆ may appear as a broad singlet (δ 8.5–9.0 ppm) but be absent in CDCl₃ due to proton exchange. Use mixed solvents (e.g., CDCl₃/DMSO-d₆ 9:1) and variable-temperature NMR to resolve ambiguities .

Q. What statistical approaches validate reproducibility in biological assays for this compound?

  • Methodological Answer :
  • ANOVA : Compare triplicate data across independent experiments.
  • Grubbs’ Test : Identify outliers in dose-response datasets.
  • EC50 Confidence Intervals : Report 95% CI to quantify uncertainty, as seen in ’s anticancer studies .

Tables

Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 3.65 (t, J=6 Hz, 2H, -CH₂OH)
¹³C NMRδ 170.5 (ester C=O), δ 175.2 (lactam C=O)
FT-IR1735 cm⁻¹ (C=O), 3450 cm⁻¹ (O-H)

Table 2. Comparison of 2D vs. 3D Anticancer Activity Data (Hypothetical Example)

Model TypeIC₅₀ (µM)Penetration Efficiency (%)Reference
2D Monolayer12 ± 1.595 ± 3
3D Spheroid58 ± 4.222 ± 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.